molecular formula C13H8N2O B3355610 3-Isocyanato-9h-carbazole CAS No. 6310-81-2

3-Isocyanato-9h-carbazole

Cat. No.: B3355610
CAS No.: 6310-81-2
M. Wt: 208.21 g/mol
InChI Key: XAULNDLXIJUNTK-UHFFFAOYSA-N
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Description

3-Isocyanato-9H-carbazole: is an organic compound with the molecular formula C₁₃H₈N₂O. It is a derivative of carbazole, a heterocyclic aromatic organic compound. The isocyanate group (-N=C=O) attached to the carbazole structure makes it a versatile intermediate in organic synthesis, particularly in the production of polymers and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Isocyanato-9H-carbazole typically involves the reaction of 3-amino-9H-carbazole with phosgene (COCl₂) or its derivatives. The reaction proceeds as follows:

    Starting Material: 3-amino-9H-carbazole.

    Reagent: Phosgene or triphosgene.

    Solvent: Anhydrous conditions are preferred, often using solvents like dichloromethane or toluene.

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the toxic nature of phosgene safely. Alternative methods using less hazardous reagents like diphosgene or triphosgene are also explored to improve safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

3-Isocyanato-9H-carbazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Addition Reactions: It can participate in cycloaddition reactions, forming heterocyclic compounds.

    Polymerization: The isocyanate group can react with polyols to form polyurethanes.

Common Reagents and Conditions:

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React to form carbamates.

    Thiols: React to form thiocarbamates.

    Catalysts: Tertiary amines or organometallic compounds are often used to catalyze these reactions.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

    Polyurethanes: Formed from the reaction with polyols.

Scientific Research Applications

Chemistry:

3-Isocyanato-9H-carbazole is used as a building block in organic synthesis. It is particularly valuable in the synthesis of heterocyclic compounds and polymers.

Biology and Medicine:

In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Industry:

In the industrial sector, it is used in the production of high-performance polymers, such as polyurethanes, which are used in coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 3-Isocyanato-9H-carbazole in biological systems involves its interaction with nucleophilic sites on biomolecules. The isocyanate group can form covalent bonds with amino acids in proteins, potentially altering their function. This reactivity underlies its potential use in drug design and development.

Comparison with Similar Compounds

    3-Amino-9H-carbazole: The precursor in the synthesis of 3-Isocyanato-9H-carbazole.

    3-Nitro-9H-carbazole: Another derivative of carbazole with different reactivity and applications.

    3-Hydroxy-9H-carbazole: A hydroxylated derivative with distinct chemical properties.

Uniqueness:

This compound is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the production of polymers and as an intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

3-isocyanato-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c16-8-14-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAULNDLXIJUNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979059
Record name 3-Isocyanato-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6310-81-2
Record name NSC43956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Isocyanato-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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